2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-(trifluoromethyl)phenyl)acetamide
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Overview
Description
2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-(trifluoromethyl)phenyl)acetamide is a complex organic compound that features a piperazine ring, a benzo[d]imidazole moiety, and a trifluoromethyl phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d]imidazole core. One common approach is to react o-phenylenediamine with an appropriate carboxylic acid or its derivatives to form the benzo[d]imidazole ring
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The trifluoromethyl group can be oxidized under specific conditions.
Reduction: : The piperazine ring can be reduced to form different derivatives.
Substitution: : The benzo[d]imidazole ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: : Reagents such as halogens (e.g., chlorine, bromine) and strong acids (e.g., hydrochloric acid) are often employed.
Major Products Formed
Oxidation: : Trifluoromethyl derivatives with varying oxidation states.
Reduction: : Piperazine derivatives with different substituents.
Substitution: : Substituted benzo[d]imidazole derivatives with various functional groups.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a probe or inhibitor in biological studies.
Medicine: : Potential therapeutic applications, such as in the development of new drugs.
Industry: : Use in the production of materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the trifluoromethyl group and the benzo[d]imidazole ring. Similar compounds might include other benzimidazole derivatives or piperazine-based compounds. These compounds may have different biological activities and applications, highlighting the uniqueness of this compound.
List of Similar Compounds
Benzimidazole derivatives: : Albendazole, Mebendazole, Thiabendazole
Piperazine-based compounds: : Paracetamol, Diphenhydramine
Properties
IUPAC Name |
2-[4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F3N5O/c1-28-19-5-3-2-4-18(19)27-20(28)14-29-10-12-30(13-11-29)15-21(31)26-17-8-6-16(7-9-17)22(23,24)25/h2-9H,10-15H2,1H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPHZBGTCVJYGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CN3CCN(CC3)CC(=O)NC4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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